molecular formula C11H15NO B5848366 N-ethyl-2,5-dimethylbenzamide

N-ethyl-2,5-dimethylbenzamide

Cat. No.: B5848366
M. Wt: 177.24 g/mol
InChI Key: AZEZRSXUOSUWJD-UHFFFAOYSA-N
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Description

N-ethyl-2,5-dimethylbenzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and methyl groups at the 2- and 5-positions of the aromatic benzene ring. Benzamides are widely explored due to their tunable substituents, which influence reactivity, stability, and functional roles .

Properties

IUPAC Name

N-ethyl-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12-11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEZRSXUOSUWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 2,5-dimethylbenzoic acid and ethylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.

    Procedure: The activated 2,5-dimethylbenzoic acid is then reacted with ethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-ethyl-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzamide Compounds

Structural and Functional Differences

The following table compares key structural features, synthesis routes, and applications of N-ethyl-2,5-dimethylbenzamide (hypothetical) and related benzamides from the evidence:

Compound Name Substituents on Benzamide Core Synthesis Method Key Applications/Features Source
This compound - Ethyl (N), 2-CH₃, 5-CH₃ Hypothetical: Benzoyl chloride + ethylamine Potential pesticidal/synthetic intermediate (inferred) N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 3-CH₃ (benzene), N-(2-hydroxy-1,1-dimethylethyl) 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) - 2,3-Cl₂ (phenyl), 4-(ethoxymethoxy) Not specified in evidence Herbicide (pesticide)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) - Difluorophenyl, pyridinecarboxamide Not specified Herbicide (inhibits carotenoid biosynthesis)
Key Observations:
  • Substituent Effects : The position and nature of substituents critically determine functionality. For example, etobenzanid’s dichlorophenyl and ethoxymethoxy groups enhance its herbicidal activity, while the hydroxyl and tertiary alcohol groups in ’s compound enable metal coordination .
  • Synthesis : Most benzamides are synthesized via condensation of benzoyl chlorides with amines. The hypothetical synthesis of this compound would likely follow this route.
  • Applications : Substituents dictate niche roles. Electron-withdrawing groups (e.g., Cl, F) in pesticides improve bioactivity, while polar groups (e.g., -OH) aid in catalysis .

Divergence from Acetamide Derivatives

While N-(2,5-dimethoxyphenyl)acetamide () shares an amide bond, its acetamide core (amide linked to methyl group) differs from benzamides. Acetamides often exhibit distinct pharmacokinetic properties, such as altered solubility and metabolic stability, compared to benzamides .

Research Implications and Limitations

The absence of direct data on this compound in the evidence necessitates extrapolation from structural analogs. However, insights can be drawn:

  • Synthetic Challenges : Steric hindrance from the 2,5-dimethyl groups could complicate synthesis compared to less-substituted derivatives like ’s compound .

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